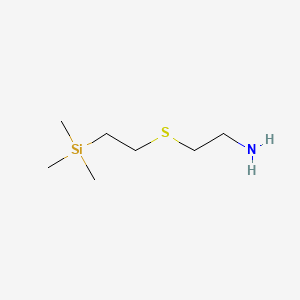
2-(2-trimethylsilylethylsulfanyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-trimethylsilylethylsulfanyl)ethanamine is a chemical compound known for its unique structure, which includes a trimethylsilyl group attached to an ethylsulfanyl chain. This compound is often used in various research and industrial applications due to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-trimethylsilylethylsulfanyl)ethanamine typically involves the reaction of 2-chloroethyltrimethylsilane with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-trimethylsilylethylsulfanyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted ethanamine derivatives
Applications De Recherche Scientifique
2-(2-trimethylsilylethylsulfanyl)ethanamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2-trimethylsilylethylsulfanyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-triethylsilylethylsulfanyl)ethanamine
- 2-(2-trimethylsilylpropylsulfanyl)ethanamine
- 2-(2-trimethylsilylethylsulfanyl)propylamine
Uniqueness
2-(2-trimethylsilylethylsulfanyl)ethanamine is unique due to its specific structural features, such as the trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research .
Propriétés
Numéro CAS |
80589-36-2 |
|---|---|
Formule moléculaire |
C7H19NSSi |
Poids moléculaire |
177.39 g/mol |
Nom IUPAC |
2-(2-trimethylsilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H19NSSi/c1-10(2,3)7-6-9-5-4-8/h4-8H2,1-3H3 |
Clé InChI |
GJHITMIFUIVLSC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCSCCN |
SMILES canonique |
C[Si](C)(C)CCSCCN |
Key on ui other cas no. |
80589-36-2 |
Synonymes |
2-trimethylsilylethylthioethylamine KAS 010 KAS 010 acetate KAS 010 citrate KAS 010 hydrochloride KAS 010 maleate KAS 010 oxalate KAS 010 tartrate KAS-010 maleate of KAS 010 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















